molecular formula C25H39N3O3S2 B291161 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide CAS No. 104134-71-6

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide

Cat. No. B291161
CAS RN: 104134-71-6
M. Wt: 493.7 g/mol
InChI Key: FDCIFFGNHGNHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system, and its activation can lead to the production of pro-inflammatory cytokines and other mediators of inflammation. TAK-242 has been shown to inhibit TLR4 signaling in a variety of cell types, and has potential applications in the treatment of inflammatory diseases.

Mechanism of Action

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide inhibits TLR4 signaling by binding to an intracellular domain of the receptor known as Toll/interleukin-1 receptor domain-containing adaptor protein (TIRAP). This prevents the recruitment of downstream signaling molecules, such as MyD88 and TRIF, and ultimately leads to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
In addition to its effects on TLR4 signaling, N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide has been shown to have other biochemical and physiological effects. For example, N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide can inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, which are important mediators of inflammation. N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide has also been shown to inhibit the activation of the NLRP3 inflammasome, a protein complex involved in the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide is that it is a specific inhibitor of TLR4 signaling, and does not affect other Toll-like receptors or other signaling pathways. This makes it a useful tool for studying the role of TLR4 in inflammation and other processes. However, one limitation of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide. One area of interest is the use of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide in the treatment of inflammatory diseases, such as sepsis, acute lung injury, and rheumatoid arthritis. Another area of interest is the development of new TLR4 inhibitors based on the structure of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide, which may have improved efficacy and fewer side effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide, and its potential applications in other areas of research.

Synthesis Methods

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan. The synthesis involves several steps, including the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2-aminothiazole to form 4-(1,3-thiazol-2-ylsulfamoyl)aniline. This intermediate is then reacted with hexadecanoyl chloride to form the final product, N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide.

Scientific Research Applications

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide can inhibit TLR4 signaling in a variety of cell types, including macrophages, dendritic cells, and endothelial cells. In vivo studies have demonstrated the efficacy of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide in animal models of inflammatory diseases, such as sepsis, acute lung injury, and rheumatoid arthritis.

properties

CAS RN

104134-71-6

Molecular Formula

C25H39N3O3S2

Molecular Weight

493.7 g/mol

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide

InChI

InChI=1S/C25H39N3O3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(29)27-22-16-18-23(19-17-22)33(30,31)28-25-26-20-21-32-25/h16-21H,2-15H2,1H3,(H,26,28)(H,27,29)

InChI Key

FDCIFFGNHGNHLZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2

Origin of Product

United States

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